molecular formula C10H9NO3 B6202205 methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate CAS No. 2091561-37-2

methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

Cat. No.: B6202205
CAS No.: 2091561-37-2
M. Wt: 191.18 g/mol
InChI Key: WLSOCUNOYXQMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . This compound is known for its unique structure, which includes a cyclopenta[b]pyridine ring system. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate can be achieved through various synthetic routes. One common method involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water . This method provides high yield and excellent chemoselectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes steps such as purification and quality control to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like t-BuOOH.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups.

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH at 25°C in water.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields higher oxidation state products, while reduction results in lower oxidation state products.

Scientific Research Applications

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

2091561-37-2

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 7-oxo-5,6-dihydrocyclopenta[b]pyridine-2-carboxylate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-4-2-6-3-5-8(12)9(6)11-7/h2,4H,3,5H2,1H3

InChI Key

WLSOCUNOYXQMHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(CCC2=O)C=C1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.